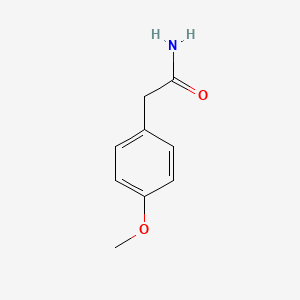

2-(4-Methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKQIWCQICCYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979618 | |

| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-93-7 | |

| Record name | (4-Methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6343-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHOXYPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDT39HU3CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)acetamide is a versatile chemical entity that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. As a derivative of acetamide, its structural motif serves as a valuable scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its relevance in contemporary drug discovery, with a focus on the neuroprotective activities exhibited by its derivatives. This document is intended to be a vital resource for researchers, scientists, and professionals engaged in the multifaceted process of drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability.

Structural and General Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methoxyphenylacetamide, Benzeneacetamide, 4-methoxy- | [1] |

| CAS Number | 6343-93-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Crystalline powder |

Computed and Experimental Properties

| Property | Value | Source(s) |

| Melting Point | 137-138 °C | |

| Boiling Point | 345.5±25.0 °C at 760 mmHg (Predicted) | |

| Solubility | Slightly soluble in water. Soluble in alcohol and chloroform. | |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the amidation of 4-methoxyphenylacetic acid. This reaction can be performed using various reagents and conditions, each with its own advantages in terms of yield, purity, and scalability.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amidation of 4-Methoxyphenylacetic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 4-methoxyphenylacetic acid using thionyl chloride for activation, followed by reaction with ammonium hydroxide.

Materials:

-

4-Methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-methoxyphenylacetyl chloride.

-

-

Amidation:

-

Cool the flask containing the crude acid chloride in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (excess) to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a crystalline solid.

-

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

-

~3.50 ppm (s, 2H): A singlet corresponding to the two protons of the methylene group (-CH₂-).

-

~3.80 ppm (s, 3H): A singlet attributed to the three protons of the methoxy group (-OCH₃).

-

~5.5-6.0 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amide group (-NH₂). The chemical shift and broadness of this peak can vary depending on the concentration and solvent.

-

~6.85 ppm (d, J ≈ 8.7 Hz, 2H): A doublet for the two aromatic protons ortho to the methoxy group.

-

~7.20 ppm (d, J ≈ 8.7 Hz, 2H): A doublet for the two aromatic protons meta to the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ is expected to show the following signals:

-

~43 ppm: Methylene carbon (-CH₂-).

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~114 ppm: Aromatic carbons ortho to the methoxy group.

-

~127 ppm: Quaternary aromatic carbon attached to the acetyl group.

-

~130 ppm: Aromatic carbons meta to the methoxy group.

-

~159 ppm: Quaternary aromatic carbon attached to the methoxy group.

-

~174 ppm: Carbonyl carbon of the amide group (C=O).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands include:

-

~3350 and 3180 cm⁻¹: Two bands corresponding to the N-H stretching vibrations of the primary amide.

-

~2950 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

-

~1640 cm⁻¹: A strong absorption band for the C=O stretching vibration (Amide I band).

-

~1610 cm⁻¹: N-H bending vibration (Amide II band).

-

~1245 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ at m/z 165. A prominent fragment ion is typically observed at m/z 121, corresponding to the 4-methoxybenzyl cation, formed by the cleavage of the C-C bond adjacent to the carbonyl group.

Role in Drug Development and Pharmacological Insights

While this compound itself is primarily a building block, its derivatives have shown significant promise in various therapeutic areas, most notably in the field of neuroprotection.

Neuroprotective Effects of a Key Derivative

A significant body of research has focused on the neuroprotective properties of 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside , a synthetic analog of salidroside. Studies have demonstrated its potential in mitigating neuronal damage in models of ischemic stroke.[2][3][4]

The proposed mechanism of neuroprotection for this derivative involves multiple pathways:

-

Regulation of Energy Homeostasis: The compound has been shown to enhance glucose uptake in neurons and accelerate the recovery of energy metabolism in the ischemic brain.[4]

-

Activation of Pro-Survival Pathways: It activates the O-GlcNAcylation pathway, a post-translational modification that plays a role in cellular stress responses and survival.[4]

-

Modulation of Signaling Cascades: The derivative has been found to trigger the phosphorylation of CREB (cAMP response element-binding protein) and modulate the calpain1/PKA/CREB pathway, which is involved in neuronal survival and plasticity.[5]

Caption: Proposed neuroprotective mechanism of a this compound derivative.

Potential as an Anti-Inflammatory and Analgesic Scaffold

Derivatives of acetamide are also being investigated for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[6] The 4-methoxyphenyl group is a common feature in a number of known COX-2 inhibitors, suggesting that the this compound scaffold could be a promising starting point for the design of novel anti-inflammatory and analgesic agents.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the promising therapeutic potential of its derivatives. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and insights into its emerging role in drug discovery, particularly in the context of neuroprotection. The structural simplicity and accessibility of this compound make it an attractive scaffold for further chemical exploration and the development of novel therapeutic agents. As research continues to unravel the full potential of its derivatives, this compound is poised to remain a valuable tool for scientists and drug development professionals.

References

-

Neuroreport. (2018). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxyb-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo.[Link]

-

PubMed. (n.d.). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells.[Link]

-

Journal of Molecular Neuroscience. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation.[Link]

-

Toxicology and Applied Pharmacology. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3.[Link]

-

Molecules. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[Link]

-

PubChem. (n.d.). This compound.[Link]

Sources

- 1. This compound | C9H11NO2 | CID 241868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. oiccpress.com [oiccpress.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetamide: Molecular Structure, Properties, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)acetamide, a key chemical intermediate in various research and development applications. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular characteristics, synthesis, and analytical validation.

Introduction and Core Properties

This compound, also known as p-methoxyphenylacetamide, is an aromatic amide that serves as a valuable building block in organic synthesis. Its structure, incorporating a methoxy-substituted phenyl ring and an acetamide functional group, imparts specific chemical reactivity and physical properties that are leveraged in the synthesis of more complex molecules, including potential pharmaceutical agents.

A summary of its core physicochemical properties is presented in Table 1. This data is critical for its handling, storage, and application in experimental settings.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6343-93-7 | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 137-138 °C | ChemicalBook[2] |

| Solubility | Slightly soluble in water | ChemicalBook[2] |

| Synonyms | 4-Methoxyphenylacetamide, Benzeneacetamide, 4-methoxy- | PubChem[1], NIST[3] |

Molecular Structure and Conformation

The molecular architecture of this compound is fundamental to its chemical behavior. It consists of a benzene ring substituted at the para position (C4) with a methoxy group (-OCH₃). An acetamide group (-CH₂C(=O)NH₂) is attached to the first carbon of the phenyl ring. The presence of the electron-donating methoxy group can influence the reactivity of the aromatic ring, while the amide group provides sites for hydrogen bonding and further chemical modification.

The rotatable bonds in the molecule, specifically the C-C bond between the phenyl ring and the acetyl group and the C-N bond of the amide, allow for conformational flexibility. This flexibility can be a significant factor in its interaction with other molecules, for instance, in a biological context or during crystallization.

Sources

The Multifaceted Biological Landscape of 2-(4-Methoxyphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-(4-methoxyphenyl)acetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpin the exploration of this versatile chemical scaffold. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Prominence of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. The presence of the methoxyphenyl group and the acetamide linkage imparts favorable physicochemical properties, influencing solubility, membrane permeability, and receptor interactions. This guide will navigate the significant therapeutic landscapes where these derivatives have shown promise, including antimicrobial, antioxidant, anticancer, and anticonvulsant activities.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the amidation of 4-methoxyphenylacetic acid or its activated derivatives with a suitable amine. The following is a general and adaptable protocol for this crucial transformation.

Experimental Protocol: Amide Synthesis

Objective: To synthesize a this compound derivative from 4-methoxyphenylacetic acid and a primary or secondary amine.

Materials:

-

4-Methoxyphenylacetic acid

-

Amine of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxyphenylacetic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Diverse Biological Activities and Mechanistic Insights

The this compound scaffold has been extensively explored for a variety of biological applications. This section will detail the key findings in major therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. For instance, certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1]

Mechanism of Action: The antimicrobial effect of some acetamide derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism involves the inhibition of DNA ligase, an enzyme crucial for DNA replication and repair.[1] The amide group can form hydrogen bonds with components of the bacterial cell membrane, potentially facilitating the entry of the molecule into the cell.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strain

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][3]

Antioxidant Activity

The 4-methoxyphenyl moiety in these derivatives is a key contributor to their antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, which are implicated in a variety of disease pathologies.

Mechanism of Action: The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group (after demethylation of the methoxy group in vivo) or an electron to neutralize free radicals.[1][4][5] This process interrupts the chain reactions of oxidation, thereby protecting cells from oxidative damage. The antioxidant activity is influenced by the number and position of hydroxyl groups on the aromatic ring.[6]

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6][7][8]

Mechanism of Action: The precise anticancer mechanisms are still under investigation and can vary between different derivatives. Some compounds may induce apoptosis (programmed cell death) in cancer cells, while others might interfere with cell cycle progression or inhibit key signaling pathways involved in tumor growth and proliferation.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

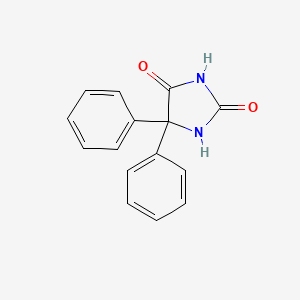

Anticonvulsant Activity

A significant area of research for this compound derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.

Mechanism of Action: The anticonvulsant mechanism of acetamide derivatives is often associated with the modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability.[12] By blocking these channels, the compounds can reduce the repetitive firing of neurons that underlies seizure activity. Some derivatives may also enhance the inhibitory effects of the neurotransmitter GABA.[12][13]

In Vivo Screening Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[14][15]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, and it is considered a model for absence seizures.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acetamide moiety can significantly influence potency and selectivity.

-

The Amide Linker: Modifications to the amide group can affect the compound's stability, solubility, and ability to form hydrogen bonds with biological targets.

-

The 4-Methoxyphenyl Group: While the methoxy group is a common feature, its replacement with other substituents can modulate the electronic and steric properties of the molecule, thereby impacting its biological profile. For anticonvulsant activity, non-bulky substituents at the 3-oxy position of related structures have shown high activity.[16]

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Hypothetical Anticancer Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a derivative.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, underscoring the importance of continued exploration and optimization of this chemical class. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds, offering a solid foundation for future research and development endeavors in this exciting area of medicinal chemistry.

References

- First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). ACS Omega.

-

Animal models used in the screening of antiepileptic drugs. (2001). Epilepsia. Retrieved January 12, 2026, from [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. Retrieved January 12, 2026, from [Link]

-

Phenolic Antioxidants and Human Health. (n.d.). Encyclopedia MDPI. Retrieved January 12, 2026, from [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). Retrieved January 12, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 12, 2026, from [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. Retrieved January 12, 2026, from [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 12, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 12, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. Retrieved January 12, 2026, from [Link]

-

In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

What is Acetamide used for?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved January 12, 2026, from [Link]

-

In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Acetylpheneturide?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. (2020). Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

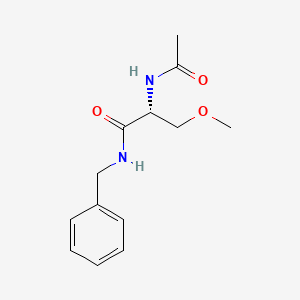

The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

N-(4-Amino-2-methoxyphenyl)acetamide. (n.d.). IUCr. Retrieved January 12, 2026, from [Link]

Sources

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 3. integra-biosciences.com [integra-biosciences.com]

- 4. Phenolic Antioxidants and Human Health | Encyclopedia MDPI [encyclopedia.pub]

- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 7. asm.org [asm.org]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 13. japsonline.com [japsonline.com]

- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Therapeutic Portfolio of 2-(4-Methoxyphenyl)acetamide and Its Analogs: A Technical Guide for Drug Discovery

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds capable of yielding a diverse array of bioactive molecules is a paramount objective. The compound 2-(4-Methoxyphenyl)acetamide and its derivatives have emerged as a compelling class of molecules with a burgeoning portfolio of potential therapeutic applications. This technical guide serves as an in-depth exploration of this chemical family, offering researchers, scientists, and drug development professionals a comprehensive overview of their known biological activities, mechanisms of action, and the experimental frameworks used to validate their potential. From neuroprotection in ischemic stroke to anticonvulsant, analgesic, and anti-inflammatory activities, the derivatives of this compound present a rich and fertile ground for the development of novel therapeutics. This document will dissect the scientific evidence, provide actionable experimental protocols, and illuminate the pathways to unlocking the full therapeutic potential of this promising chemical scaffold.

I. The Core Moiety: this compound - A Foundation for Diversity

The foundational structure of this compound (PubChem CID: 241868) is characterized by a methoxyphenyl group linked to an acetamide moiety.[1] This relatively simple architecture belies a significant capacity for chemical modification, giving rise to a wide spectrum of derivatives with distinct pharmacological profiles. The inherent properties of this scaffold, including its moderate lipophilicity, contribute to favorable pharmacokinetic characteristics, such as the potential to cross the blood-brain barrier, a critical attribute for neurological drug candidates.[2]

II. Neuroprotection: A Beacon of Hope in Ischemic Injury

Among the most extensively researched applications of this compound derivatives is in the realm of neuroprotection, particularly in the context of cerebral ischemia. A key player in this area is the salidroside analog, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (referred to as SalA-4g or GlcNAc-Sal).

Mechanism of Action: A Multi-pronged Approach to Neuronal Survival

Research has illuminated a sophisticated, multi-faceted mechanism through which SalA-4g exerts its neuroprotective effects. The core of its action lies in the modulation of cellular energy homeostasis and the enhancement of a pro-survival signaling pathway.

-

Regulation of Energy Homeostasis and O-GlcNAcylation: SalA-4g has been shown to accelerate the recovery of energy metabolism in the hippocampus following ischemic events.[3] This is achieved, in part, by increasing glucose uptake in neurons.[4] A pivotal aspect of this mechanism is the activation of O-GlcNAcylation, a post-translational modification that acts as a nutrient sensor and has been identified as a pro-survival pathway in the context of ischemic stroke.[3]

-

Calpain1/PKA/CREB-mediated Induction of GLUT3: Further investigation has revealed that SalA-4g's neuroprotective effects are mediated by the calpain1/PKA/CREB pathway.[4] The compound inhibits intracellular Ca2+ influx and the activation of calpain1, a calcium-dependent protease implicated in neuronal cell death.[4] This, in turn, leads to the phosphorylation of CREB and increased expression of PKA RII, ultimately resulting in the elevated expression and recruitment of the neuronal glucose transporter 3 (GLUT3).[4] This enhanced glucose transport machinery is critical for neuronal survival in the face of ischemic stress.

-

Anti-Apoptotic Effects: SalA-4g has demonstrated a potent ability to inhibit neuronal apoptosis. It restores the balance of pro- and anti-apoptotic proteins, such as the Bcl-2/Bax ratio, and inhibits the activation of caspase-3 and PARP, key executioners of the apoptotic cascade.[5][6]

Experimental Validation: From Bench to Preclinical Models

The neuroprotective properties of SalA-4g are supported by a robust body of evidence from both in vitro and in vivo studies.

In Vitro Models:

-

Oxygen-Glucose Deprivation/Reperfusion (OGD-R): In cultured hippocampal neurons (HT22 cells) and primary cortical neurons, SalA-4g pretreatment significantly attenuates OGD-R-induced apoptotic cell death and neuronal viability loss in a concentration-dependent manner.[2][5]

-

Sodium Nitroprusside (SNP)-Induced Neurotoxicity: SalA-4g also protects HT22 cells from cytotoxicity induced by SNP, a nitric oxide donor, by inhibiting intracellular reactive oxygen species (ROS) and nitric oxide (NO) production.[6]

In Vivo Models:

-

Transient Middle Cerebral Artery Occlusion (MCAO): In a rat model of ischemic stroke, SalA-4g improved neurological outcomes and accelerated the recovery of energy metabolism in the ischemic hemisphere.[2][3][4]

-

Global Cerebral Ischemia-Reperfusion (GCI-R): In a mouse model of global cerebral ischemia, SalA-4g pretreatment inhibited neuronal damage and decreased the expression of apoptotic markers.[5]

Quantitative Data Summary

| Model | Cell Type/Animal | Key Findings | Concentration/Dose | Reference |

| OGD-R | HT22 cells | Restored cell viability to 76.34-78.81% | 200-400 µM | [5] |

| MCAO | Rats | Improved metabolic recovery | Not specified | [2] |

| GCI-R | Mice | Decreased caspase-3 expression | Not specified | [5] |

| SNP-induced toxicity | HT22 cells | Attenuated apoptotic cell death | Concentration-dependent | [6] |

Experimental Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) Assay

-

Cell Culture: Plate primary cortical neurons or HT22 cells at a suitable density in appropriate culture medium and incubate until they reach the desired confluency.

-

OGD Induction: Replace the culture medium with a glucose-free medium and transfer the cells to a hypoxic chamber (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 2-4 hours) to induce ischemic-like conditions.

-

Drug Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., SalA-4g) for a specified period (e.g., 24 hours) before OGD induction. A vehicle control group should be included.

-

Reperfusion: After the OGD period, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).

-

Viability Assessment: Assess cell viability using methods such as the MTT assay or LDH release assay to quantify the protective effect of the compound.

-

Apoptosis Analysis: Evaluate apoptosis using techniques like Hoechst 33342 staining, Annexin V/PI staining followed by flow cytometry, or Western blot analysis for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

Signaling Pathway Diagram

Sources

- 1. This compound | C9H11NO2 | CID 241868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 2-(4-Methoxyphenyl)acetamide

This technical guide provides an in-depth analysis of the spectral data for 2-(4-Methoxyphenyl)acetamide, a compound of interest in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra to elucidate the molecular structure and provide a foundational understanding for its characterization.

Introduction

This compound (also known as p-methoxyphenylacetamide) is a derivative of acetamide with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, characterized by a p-substituted aromatic ring, a methylene bridge, and a primary amide group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing both the raw data and a detailed interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with the observed spectral data. The following diagram illustrates the key structural components that will be discussed in the context of each spectroscopic technique.

Sources

2-(4-Methoxyphenyl)acetamide safety, toxicity, and handling precautions

An In-depth Technical Guide for the Safe Handling and Assessment of 2-(4-Methoxyphenyl)acetamide

This document provides a comprehensive technical overview of the safety, toxicity, and handling protocols for this compound (CAS No: 6343-93-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle this compound. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Core Safety Profile and Hazard Identification

This compound is a solid organic compound primarily used in laboratory settings for research and development.[1] While extensive toxicological data is not available, existing information from multiple safety data sheets (SDS) allows for a robust hazard assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2][3]

GHS Classification

The compound is consistently classified across multiple sources with the following hazards.[2][3] This consensus underscores the importance of adhering to the recommended precautions.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated data from multiple suppliers and databases.[2][3]

Visual Hazard Summary

The following diagram provides an at-a-glance summary of the key hazards associated with this compound.

Caption: Key GHS health hazards for this compound.

Toxicological Profile: Knowns and Unknowns

A critical aspect of a robust safety assessment is understanding the full toxicological profile of a compound. For this compound, the data is incomplete, which necessitates a more cautious approach in handling.

-

Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] Animal experiments indicate that ingestion of less than 150 grams could potentially cause serious health damage.[4]

-

Irritation: It is a confirmed skin and serious eye irritant.[2][3][5] Skin contact may lead to inflammation, characterized by itching, scaling, or reddening.[4][6] Pre-existing dermatitis may be exacerbated by exposure.[4]

-

Respiratory Effects: Inhalation of dust may cause respiratory tract irritation.[2][3]

-

Chronic Exposure & Carcinogenicity: The toxicological properties concerning long-term exposure have not been fully investigated.[7][8] There is no data available to classify this compound with respect to carcinogenicity, mutagenicity, or reproductive toxicity.[5][9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[9]

Causality Insight: The lack of comprehensive toxicological data means that the "unknowns" pose a significant risk. Therefore, all handling procedures must be based on the principle of minimizing all potential routes of exposure (inhalation, ingestion, skin/eye contact) to mitigate both known and potential uncharacterized hazards.

Physical and Chemical Properties

Understanding the physical state and properties is fundamental to designing safe handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 165.19 g/mol | PubChem[2] |

| Appearance | Beige to light purple crystalline powder/solid | Thermo Fisher Scientific[5], ChemicalBook[8] |

| Melting Point | 131 - 138 °C (268 - 280 °F) | ChemicalBook[8], Santa Cruz Biotechnology[4] |

| Solubility | Slightly soluble in water. Soluble in alcohol and chloroform. | ChemicalBook[8], Santa Cruz Biotechnology[4] |

| Stability | Stable under normal temperatures and pressures. | ChemicalBook[8] |

Safe Handling, Exposure Controls, and Personal Protection

A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is required for safe handling.

Engineering Controls

-

Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.

-

Eyewash and Safety Shower: A functional eyewash station and safety shower must be readily accessible in the immediate work area where the chemical is handled.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazards. The goal is to create a complete barrier to prevent exposure.

| PPE Category | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | Required to prevent eye contact and subsequent serious irritation (H319). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber, neoprene). A lab coat is mandatory. | Gloves prevent skin irritation (H315).[7] Always inspect gloves for degradation before use and dispose of them after handling.[4] A lab coat protects against incidental contact. |

| Respiratory Protection | Not required under normal use with adequate engineering controls (fume hood). | If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[4][7][12] |

Safe Handling Protocol Workflow

Adherence to a strict workflow is crucial for minimizing exposure risk. This protocol is a self-validating system, where each step reinforces the safety of the next.

Caption: A systematic workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Incompatibilities: Keep away from strong oxidizing agents.[4][6]

-

Ignition Sources: Although not highly flammable, it is a combustible solid.[4] Keep away from heat and sources of ignition.[7] Dust clouds may form an explosive mixture with air if a source of ignition is present.[4]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

The following protocols should be followed in the event of an exposure. In all cases, seek medical attention and provide the attending physician with the Safety Data Sheet.[9]

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Move the person to fresh air.[7] 2. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration.[13] 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[4] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] 3. If skin irritation persists, get medical attention.[5] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[9] 3. Seek immediate medical attention. |

| Ingestion | 1. Rinse mouth with water.[9] Do NOT induce vomiting.[5] 2. If the person is conscious and alert, give two glasses of water to drink.[14] 3. Never give anything by mouth to an unconscious person.[9] 4. Seek immediate medical attention. |

Accidental Release Measures

-

Minor Spill (in a fume hood):

-

Major Spill (outside of a fume hood):

-

Evacuate personnel from the immediate area.[9]

-

Alert emergency responders and the institution's Environmental Health and Safety (EHS) department.[4]

-

Ensure the area is well-ventilated.

-

Prevent dust from spreading. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

-

Fire-Fighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: The compound is a combustible solid.[4] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13] Fine dust can form explosive mixtures in the air.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

Disposal Considerations

Chemical waste must be handled in accordance with all local, regional, and national regulations.[7]

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Do not dispose of the material down the drain.[7]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product in a licensed facility.[9]

References

-

Angene Chemical. (2025, October 16). Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide. Angene. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241868, this compound. PubChem. [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: N1-(4-Butylphenyl)acetamide, 97%. Cole-Parmer. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. NJ.gov. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

-

Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610599, 2-(4-Formyl-2-methoxyphenoxy)acetamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)Acetamide. PubChem. [Link]

-

Missioui, H., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

- 1. staging.keyorganics.net [staging.keyorganics.net]

- 2. This compound | C9H11NO2 | CID 241868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.leyan.com [file.leyan.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. aksci.com [aksci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. media.hiscoinc.com [media.hiscoinc.com]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Discovery and History of 2-(4-Methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the organic compound 2-(4-Methoxyphenyl)acetamide. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the historical context of its emergence, early synthesis methodologies, and its place within the broader landscape of pharmacologically active acetamide derivatives. This document delves into the foundational synthetic routes, providing detailed experimental protocols and exploring the chemical lineage that likely led to its creation. By examining the scientific milieu of the late 19th and early 20th centuries, a period marked by the burgeoning field of medicinal chemistry, we can better understand the impetus for the synthesis of such molecules.

Introduction: The Dawn of Synthetic Analgesics and the Quest for Safer Alternatives

The late 19th century witnessed a paradigm shift in medicine with the advent of synthetic organic chemistry. This era saw the introduction of the first synthetic drugs, many of which were aimed at alleviating pain and fever. Acetanilide, discovered to have antipyretic properties in 1886, and the subsequent development of Phenacetin in 1887, marked the genesis of aniline-derived analgesics.[1] These compounds offered an alternative to the naturally derived opioids of the time. However, their use was soon marred by significant side effects, including cyanosis and renal toxicity, prompting a concerted effort among chemists and pharmacologists to synthesize safer and more effective analogues.[1][2] It is within this fervent environment of molecular modification and the search for improved therapeutic agents that the synthesis of various substituted acetamides, including this compound, should be viewed.

The Emergence of this compound in the Chemical Literature

While the precise moment of the initial discovery of this compound remains to be definitively pinpointed in the historical record, its preparation was documented in the esteemed collection, Organic Syntheses. This publication provides a reliable and reproducible method for its preparation, indicating that by the mid-20th century, the compound was of sufficient interest to the chemical community to warrant a standardized synthetic protocol.

The method, attributed to Wenner, was published in Organic Syntheses, Collective Volume 4 in 1963, with the original work likely appearing in an annual volume from 1951. This procedure details the synthesis of phenylacetamide and notes that the same method is applicable to the preparation of p-methoxyphenylacetamide from p-methoxyphenylacetonitrile with a reported yield of 76%. The inclusion of this specific derivative underscores its relevance and accessibility to chemists of that era.

Foundational Synthetic Methodology: From Nitrile to Amide

The primary and historically significant route to this compound involves the hydrolysis of its corresponding nitrile, 4-methoxyphenylacetonitrile. This transformation is a classic example of nitrile hydration, a fundamental reaction in organic synthesis.

Synthesis of the Precursor: 4-Methoxyphenylacetonitrile

The synthesis of the starting material, 4-methoxyphenylacetonitrile, was also well-established by the mid-20th century. A common method involved the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide in an acetone solution, a procedure also detailed in Organic Syntheses. This nucleophilic substitution reaction provides the nitrile precursor in good yield.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetonitrile

-

Reaction: 1-(chloromethyl)-4-methoxybenzene + NaCN → 4-methoxyphenylacetonitrile + NaCl

-

Procedure: In a 2-liter two-necked flask equipped with a reflux condenser and a mechanical stirrer, 1 mole of 1-(chloromethyl)-4-methoxybenzene, 1.5 moles of finely powdered and dried sodium cyanide, 0.05 moles of sodium iodide, and 500 ml of dry acetone are combined. The mixture is heated under reflux for 20 hours. After cooling, the precipitated sodium chloride is removed by filtration and washed with acetone. The combined acetone filtrates are concentrated by distillation, and the resulting residue is purified by vacuum distillation to yield 4-methoxyphenylacetonitrile (boiling point 94°C at 0.4 mmHg) in approximately 80% yield.[2]

Hydrolysis to this compound

The conversion of 4-methoxyphenylacetonitrile to this compound is achieved through acid-catalyzed hydrolysis. This method, as described by Wenner and documented in Organic Syntheses, provides a reliable and high-yielding pathway to the target amide.

Experimental Protocol: Synthesis of this compound

-

Reaction: 4-methoxyphenylacetonitrile + H₂O (in the presence of acid) → this compound

-

Procedure: A mixture of 4-methoxyphenylacetonitrile and concentrated hydrochloric acid is stirred and gently warmed. The nitrile dissolves, and upon further warming, hydrolysis occurs. The reaction mixture is then cooled, and upon the addition of water, this compound crystallizes. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization. This method is reported to yield approximately 76% of the pure amide.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 164-167 °C |

| CAS Number | 6343-93-7 |

Characterization of this compound would have historically relied on classical methods such as melting point determination and elemental analysis. Modern analytical techniques provide a more detailed structural confirmation:

-

¹H NMR Spectroscopy: Would show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl group, the methoxy group protons, and the amide protons.

-

¹³C NMR Spectroscopy: Would reveal the expected number of carbon signals corresponding to the aromatic ring, the carbonyl group, the methylene carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Historical Context and Potential Applications

Given the timeline of its documented synthesis and the prevailing research interests of the era, it is highly probable that this compound was synthesized and investigated as a potential analgesic and antipyretic agent. The structural similarity to phenacetin (N-(4-ethoxyphenyl)acetamide) is striking, with the key difference being the nature of the linkage to the phenyl ring (a methylene bridge in the case of this compound). This subtle structural modification could have been an attempt to modulate the pharmacological and toxicological properties of the parent compound.

While its historical impact as a commercial drug is not as prominent as that of acetanilide or phenacetin, its presence in the chemical literature and standardized synthesis procedures suggest its utility as a research chemical and a building block for more complex molecules. In modern times, the phenylacetamide scaffold continues to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Conclusion

The history of this compound is intrinsically linked to the pioneering age of medicinal chemistry and the relentless pursuit of safer and more effective therapeutic agents. While the identity of its original discoverer remains obscure, its well-documented synthesis in the mid-20th century highlights its importance to the chemical sciences. The foundational synthetic routes, primarily through the hydrolysis of 4-methoxyphenylacetonitrile, are robust and efficient, a testament to the enduring principles of organic synthesis. This technical guide provides a window into the historical and chemical context of this compound, offering valuable insights for today's researchers and scientists working in the field of drug discovery and development.

Visualizations

Caption: Synthetic pathway to this compound.

Caption: Historical driver for synthesizing new acetamide derivatives.

References

-

Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. [Link]

-

History of antipyretic analgesic therapy. PubMed. [Link]

-

Phenylacetamide. Organic Syntheses, Coll. Vol. 4, p.760 (1963); Vol. 31, p.82 (1951). [Link]

-

p-Methoxyphenylacetonitrile. Organic Syntheses, Coll. Vol. 4, p.614 (1963); Vol. 34, p.62 (1954). [Link]

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetamide as a Precursor in Organic Synthesis

Abstract

2-(4-Methoxyphenyl)acetamide is a versatile and economically significant precursor in modern organic synthesis. Its structure, featuring a primary amide, an activated aromatic ring, and a benzylic methylene group, offers multiple reaction sites for functional group transformation. This guide provides an in-depth analysis of its synthesis, core chemical transformations, and strategic applications in the development of pharmaceuticals and other high-value chemical entities. We will explore the causality behind key experimental protocols, including the Hofmann rearrangement for chain shortening, reduction to phenethylamines, N-functionalization, and dehydration to nitriles, providing a robust framework for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound, also known as 4-methoxyphenylacetamide, is a crystalline solid that serves as a pivotal building block in multi-step synthetic sequences. Its utility stems from the predictable reactivity of its functional groups, allowing for controlled molecular elaboration. The methoxy group on the phenyl ring acts as a moderate electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution and modifying the electronic properties of the entire molecule. The primary amide is the most prominent reactive center, susceptible to rearrangement, reduction, and dehydration, making it a gateway to a diverse array of downstream products.

Amides, in general, are fundamental intermediates in the synthesis of medicines, agrochemicals, and functional materials.[1] Specifically, N-arylacetamides and their derivatives have been identified as significant scaffolds for pharmaceutical and agrochemical compounds.[1] This guide will dissect the key reactions that make this compound an indispensable tool for synthetic chemists.

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is paramount for designing effective synthetic protocols, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem CID 241868 |

| CAS Number | 6343-93-7 | PubChem CID 241868 |

| Molecular Formula | C₉H₁₁NO₂ | PubChem CID 241868 |

| Molecular Weight | 165.19 g/mol | PubChem CID 241868 |

| Appearance | Solid | - |

| Melting Point | 162-165 °C | - |

| Topological Polar Surface Area | 52.3 Ų | PubChem CID 241868 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 241868 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 241868 |

Synthesis of the Precursor: Establishing the Foundation

The most direct and industrially scalable route to this compound begins with the readily available 4-methoxyphenylacetic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation, typically proceeding through an activated acid derivative, such as an acid chloride or ester, followed by amination.

The choice to proceed via the acid chloride is often favored due to the high reactivity of this intermediate. The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-methoxyphenyl)acetyl chloride is highly electrophilic and reacts readily with ammonia to form the target amide. This two-step, one-pot procedure is efficient and generally high-yielding.

Detailed Experimental Protocol: Synthesis from 4-Methoxyphenylacetic Acid

This protocol is a representative procedure based on standard organic transformations. The causality for using thionyl chloride is its ability to create a highly reactive acid chloride while producing gaseous byproducts (SO₂ and HCl) that are easily removed. The use of excess aqueous ammonia serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

-

Activation: To a solution of 4-methoxyphenylacetic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored for the disappearance of the starting material by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(4-methoxyphenyl)acetyl chloride is typically used in the next step without further purification.

-

Amination: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonia (≥ 5 eq).

-

Work-up: After the addition is complete, allow the mixture to stir for an additional hour. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the solid with cold water to remove ammonium salts, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.

Core Synthetic Transformations and Applications

The true value of this compound is realized in its conversion to other key synthetic intermediates. The following sections detail the most important transformations, their underlying mechanisms, and their significance in drug discovery and development.

The Hofmann Rearrangement: Accessing Phenethylamines

The Hofmann rearrangement is a powerful reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2] This transformation is particularly valuable as it converts this compound into 4-methoxyphenethylamine, a crucial intermediate for various pharmaceuticals.[3][4]

Mechanism and Rationale: The reaction proceeds by treating the amide with bromine and a strong base, which forms sodium hypobromite in situ.[2] The key mechanistic steps involve the formation of an N-bromoamide, deprotonation, and a concerted rearrangement where the aryl-CH₂- group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[2][5] This isocyanate is then hydrolyzed in the aqueous basic medium, undergoing decarboxylation to yield the final primary amine.[2][5] This carbon-deleting rearrangement provides a unique and efficient route to valuable amine structures.

Application: 4-Methoxyphenethylamine is a precursor to ritodrine, an adrenergic β2 receptor agonist used to prevent premature birth.[3] It also serves as a foundational structure for a wide range of phenethylamine-class compounds with diverse pharmacological activities, including acting as monoamine oxidase inhibitors and serotonin or norepinephrine releasing agents.[4][6]

Reduction to Amines: Preserving the Carbon Skeleton

In contrast to the Hofmann rearrangement, direct reduction of the amide functional group preserves the original carbon skeleton. The most powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄).[5][7] This reaction converts this compound into 2-(4-methoxyphenyl)ethylamine.

Mechanism and Rationale: LiAlH₄ is a potent source of hydride ions (H⁻).[7] The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. The resulting tetrahedral intermediate undergoes a series of steps where the oxygen atom is coordinated to aluminum species, effectively converting it into a good leaving group. A second hydride equivalent then displaces the aluminum-oxygen complex to yield the final amine.[8] The use of a strong, non-selective reducing agent like LiAlH₄ is necessary due to the low reactivity of the amide carbonyl group.[8]

Detailed Experimental Protocol: LiAlH₄ Reduction

Causality Note: This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with protic solvents like water and alcohols.[7]

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Amide: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete consumption of the starting material.

-